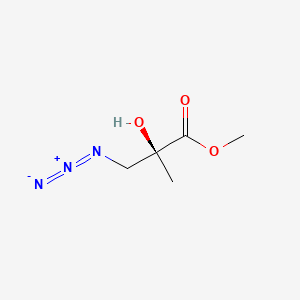

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S)-3-Azido-2-hydroxy-2-methyl-propanoic Acid Methyl Ester” is a chemical compound with the molecular formula C5H9N3O3 and a molecular weight of 159.14 . It is used for proteomics research .

Physical And Chemical Properties Analysis

This compound is soluble in acetone, dichloromethane, ethyl acetate, and methanol . It should be stored at -20° C .科学的研究の応用

Synthesis of Carboxylic Acids and Esters

Research by Hanzawa et al. (2012) demonstrates the synthesis of carboxylic acids and esters containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. This study highlights the utility of similar azido compounds in synthesizing complex organic structures, providing pathways for generating novel esters that include a tetrahydropyran ring, a structural motif prevalent in various natural products and pharmacologically active compounds. The methodology involves cyclization with an acidic catalyst and subsequent reactions to produce the esters, underlining the potential of azido compounds in facilitating complex synthesis processes (Hanzawa et al., 2012).

Precursors to N-Heterocycles

Another significant application is highlighted by Driver (2010), where azido esters, similar in reactivity to the azido propanoic acid methyl ester, are utilized as precursors to N-heterocycles. These compounds are fundamental in pharmaceutical chemistry for the synthesis of drugs targeting various diseases. The study outlines the physical properties and solubility of alkyl 2-azidoacetates, showcasing their importance in synthetic strategies aimed at constructing N-heterocyclic frameworks, crucial for developing new therapeutic agents (Driver, 2010).

Regiospecific and Enantiospecific Synthesis

Gnecco et al. (2000) explored the regiospecific and enantiospecific ring-opening of aziridine-2-carboxylates, leading to the formation of chloro-amino propanoic acid methyl ester derivatives. This research demonstrates the azido compound's role in achieving stereoselective synthesis, essential for producing compounds with specific optical activities. Such stereoselective syntheses are vital in drug development, where the activity of a compound can significantly depend on its chirality (Gnecco et al., 2000).

Novel Asymmetric Synthesis Techniques

Rajaram and Pu (2006) developed a novel asymmetric synthesis of tetronic acids from γ-hydroxy-α,β-acetylenic esters, obtained through enantioselective reactions. This study underscores the azido ester analogs' potential in asymmetric synthesis, enabling the production of optically active compounds. Such methodologies are crucial for synthesizing biologically active molecules that can interact with biological systems in a highly selective manner (Rajaram & Pu, 2006).

Enzymatic Synthesis of Polymers

Wu and Liu (2020) discussed the enzymatic synthesis of hyperbranched aliphatic poly(β-thioether ester)s, indicating the potential of azido compounds in polymer chemistry. The study illustrates the use of thiol–ene click chemistry for synthesizing comonomers that are further polymerized to form novel polymeric materials. These materials have applications in biomedicine, showcasing the azido compounds' role in developing new materials with specific properties (Wu & Liu, 2020).

作用機序

Target of Action

As an ester, it is likely to interact with various enzymes and proteins within the cell, particularly those involved in metabolic processes .

Mode of Action

The compound, being an ester, undergoes reactions typical of esters. The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester . This interaction with its targets can lead to various changes within the cell, depending on the specific targets and the cellular context.

Biochemical Pathways

For instance, they can be involved in the synthesis of larger biomolecules or in metabolic processes . The specific effects on these pathways would depend on the exact nature of the compound and its interactions with its targets.

Pharmacokinetics

Esters are generally known to be readily absorbed and distributed within the body due to their lipophilic nature . They can be metabolized by various enzymes, particularly esterases, which can hydrolyze them into their constituent alcohol and carboxylic acid . The bioavailability of the compound would depend on these factors, as well as others such as its stability and the presence of any barriers to absorption.

Action Environment

The action, efficacy, and stability of (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester can be influenced by various environmental factors. These include factors such as pH and temperature, which can affect the compound’s stability and its interactions with its targets . Other factors, such as the presence of other substances, can also influence its action. For instance, the presence of certain ions or molecules could potentially interfere with its interactions with its targets, thereby affecting its action .

生化学分析

Biochemical Properties

They can interact with enzymes, proteins, and other biomolecules, influencing the nature of these interactions .

Cellular Effects

Studies on similar esters suggest that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Esters are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Esters are known to be involved in various metabolic pathways .

Subcellular Localization

Studies on similar esters suggest that they can be localized in specific compartments or organelles .

特性

IUPAC Name |

methyl (2S)-3-azido-2-hydroxy-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c1-5(10,3-7-8-6)4(9)11-2/h10H,3H2,1-2H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZQXKZFIXWPKR-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=[N+]=[N-])(C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CN=[N+]=[N-])(C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652442 |

Source

|

| Record name | Methyl (2S)-3-azido-2-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

549504-45-2 |

Source

|

| Record name | Methyl (2S)-3-azido-2-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid](/img/structure/B563195.png)